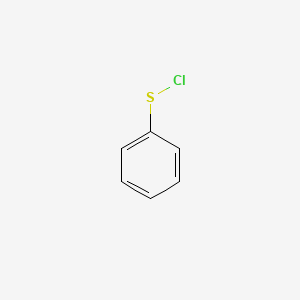

Benzenesulfenyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl thiohypochlorite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUKZUIGOJBEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451599 | |

| Record name | benzenesulfenyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-59-9 | |

| Record name | Benzenesulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzenesulfenyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsulfenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzenesulfenyl Chloride from Diphenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzenesulfenyl Chloride

This compound (C₆H₅SCl) is a potent electrophilic sulfur reagent widely employed in organic synthesis.[1] Its utility stems from the polarized sulfur-chlorine bond, which allows the sulfur atom to be readily attacked by a variety of nucleophiles. This reactivity is harnessed to form crucial carbon-sulfur bonds, which are integral to the structures of numerous biologically active molecules and functional materials.[1] Key applications include the sulfenylation of alkenes and alkynes, reactions with enolates to form α-phenylthio carbonyl compounds, and substitution reactions with heteroatom nucleophiles like amines, alcohols, and thiols.[1]

While several methods exist for its preparation, the synthesis from diphenyl disulfide (C₁₂H₁₀S₂) is often favored due to the solid, less volatile nature of the starting material, which enhances handling and safety.[1] This guide will focus on the direct chlorination of diphenyl disulfide, a reaction sometimes referred to as the Zincke disulfide reaction.[2]

Theoretical Framework: Reaction Mechanism and Causality

The synthesis of this compound from diphenyl disulfide proceeds via the cleavage of the disulfide bond by a chlorinating agent. The overall reaction is as follows:

Ph-S-S-Ph + Cl₂ → 2 Ph-S-Cl

The choice of chlorinating agent is a critical experimental parameter. While elemental chlorine (Cl₂) is effective, sulfuryl chloride (SO₂Cl₂) is often a preferred alternative in a laboratory setting due to its convenient liquid form and the generally high yields it affords.[1]

The reaction mechanism involves an electrophilic attack by the chlorinating agent on one of the sulfur atoms of the diphenyl disulfide molecule. This leads to the formation of an unstable intermediate which then fragments to yield two molecules of this compound. The phenyl group's electronic properties influence the reactivity of the disulfide bond, and the choice of an appropriate solvent is crucial to facilitate the reaction while minimizing side reactions.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound from diphenyl disulfide. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Diphenyl Disulfide | C₁₂H₁₀S₂ | 218.35 | >98% | Sigma-Aldrich |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | >97% | Acros Organics |

| Carbon Tetrachloride | CCl₄ | 153.82 | Anhydrous, >99.5% | Fisher Scientific |

| Nitrogen Gas | N₂ | 28.01 | High Purity | Airgas |

Note: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen to prevent hydrolysis of the product.

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ byproducts to a scrubbing solution, such as aqueous sodium hydroxide), dissolve diphenyl disulfide (e.g., 21.8 g, 0.1 mol) in anhydrous carbon tetrachloride (e.g., 100 mL).

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 10-15 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Addition of Chlorinating Agent: While stirring the solution at room temperature, add sulfuryl chloride (e.g., 8.1 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and a slight increase in temperature may be observed. The color of the solution will typically change from colorless to a distinct reddish-orange, characteristic of this compound.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the diphenyl disulfide spot.

-

Solvent Removal: Once the reaction is complete, remove the solvent and any remaining volatile byproducts under reduced pressure using a rotary evaporator. This should be done in a well-ventilated fume hood.

-

Product Isolation: The resulting reddish-orange oil is crude this compound. For many applications, the product can be used without further purification.[1][3] If high purity is required, distillation under reduced pressure can be performed.[1]

Safety, Handling, and Storage: A Critical Overview

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[4][5] Inhalation may cause respiratory irritation.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[7]

-

Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood.[8] If there is a risk of exposure, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[8]

Handling and Storage

-

This compound is moisture-sensitive and will hydrolyze to benzenesulfonic acid and hydrochloric acid.[9][10][11] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[5][10]

-

In case of a spill, do not use water.[7] Absorb the spill with an inert material such as vermiculite or sand and dispose of it as hazardous waste.[7]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Appearance: A reddish-orange to red liquid.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the C-S and C-Cl bonds, as well as the aromatic C-H bonds.[1]

Conclusion

The synthesis of this compound from diphenyl disulfide via chlorination is a reliable and widely used method in organic chemistry. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can effectively prepare this valuable reagent for a multitude of synthetic applications. The information presented in this guide is intended to provide a solid foundation for the successful and safe execution of this important chemical transformation.

References

-

Wikipedia. Sulfenyl chloride. [Link]

-

Wikipedia. Diphenyl disulfide. [Link]

- Khodaei, M. M., et al. (2009).

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

National Institutes of Health. A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

- Google Patents.

-

SpectraBase. o-nitrothis compound - Optional[FTIR] - Spectrum. [Link]

-

PubChem. Benzenesulfonyl chloride. [Link]

-

Royal Society of Chemistry. Green Chemistry. [Link]

- Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 3. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Benzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Synthesis and Mechanistic Pathways of Benzenesulfenyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfenyl chloride (PhSCl) is a potent electrophilic sulfur-donating reagent of significant value in modern organic synthesis. Its ability to facilitate the formation of carbon-sulfur bonds makes it an indispensable tool for constructing complex, sulfur-containing molecules, which are integral motifs in numerous biologically active compounds and functional materials.[1] However, the reagent's inherent instability and sensitivity to moisture necessitate robust and well-understood synthetic protocols. This guide provides an in-depth examination of the primary synthesis mechanisms for this compound, focusing on the chlorinolysis of diphenyl disulfide and the oxidative chlorination of thiophenol. We dissect the mechanistic rationale behind these transformations, offer detailed, field-proven experimental protocols, and discuss critical aspects of purification, characterization, and safe handling. The objective is to equip researchers with the expert knowledge required to confidently and efficiently prepare and utilize this versatile synthetic building block.

Introduction to this compound: A Profile

This compound is a foundational reagent for sulfenylation reactions. Its utility is derived from the highly electrophilic nature of the sulfur atom, which is bonded to both an electron-withdrawing chlorine atom and a phenyl group, making it highly susceptible to attack by a wide range of nucleophiles.[1]

Physicochemical and Spectroscopic Profile

PhSCl is typically isolated as a distinctive blood-red or reddish-yellow, viscous liquid with a pungent odor.[1][2] It is soluble in common organic solvents like dichloromethane and ether but is insoluble in and reacts with water.[2] Due to its instability, particularly towards moisture and heat, it is often generated in situ for immediate consumption or purified quickly via vacuum distillation for storage under inert conditions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClS | [3] |

| Molar Mass | 144.62 g/mol | [1] |

| Appearance | Red to yellow oily liquid | [1][4] |

| Density | ~1.384 g/mL (25 °C) | [5] |

| Melting Point | < 0 °C | [3] |

| Boiling Point | 71 °C @ 15 mmHg | [6] |

| Stability | Unstable, moisture-sensitive | [1][3] |

Spectroscopic Characterization:

-

¹H NMR: The aromatic protons typically appear as a multiplet between δ 7.6 and 8.1 ppm in CDCl₃.[7]

-

IR Spectroscopy: Key stretches include those for aromatic C-H, C=C, and the C-S and S-Cl bonds, which confirm the structure.[1]

Core Reactivity and Synthetic Applications

The primary significance of this compound lies in its role as an electrophile.[1] Key transformations include:

-

Sulfenylation of Alkenes and Alkynes: It readily adds across carbon-carbon multiple bonds to introduce a phenylthio group, often proceeding through a bridged thiiranium ion intermediate that dictates the reaction's stereoselectivity.[1]

-

Reaction with Enolates: Forms α-phenylthio carbonyl compounds, which are valuable intermediates for further synthetic manipulation.[1]

-

Substitution with Nucleophiles: Reacts with amines, alcohols, and thiols to yield sulfenamides, sulfenate esters, and disulfides, respectively.[1]

Safety and Handling Considerations

This compound is a corrosive and hazardous chemical that can cause severe skin and eye damage.[2][8] It is toxic by inhalation, ingestion, and dermal contact.[3]

-

Handling: All manipulations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.[8]

-

Quenching: Excess reagent can be quenched by carefully adding it to a stirred solution of a mild base like sodium bicarbonate or a nucleophilic scavenger.

Core Synthesis Mechanisms and Methodologies

The preparation of this compound is primarily achieved through two reliable pathways, differentiated by their starting material. The choice between them often depends on the availability, cost, and handling preferences for the precursor.

Synthesis via Chlorinolysis of Diphenyl Disulfide

This is the most common and often preferred laboratory method. The selection of diphenyl disulfide as a precursor is advantageous because it is a stable, non-volatile, and easy-to-handle solid, which simplifies stoichiometric control compared to the liquid and odorous thiophenol.[1]

The core of this reaction is the cleavage of the sulfur-sulfur bond in diphenyl disulfide by an electrophilic chlorine species. When using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), the chlorinating agent polarizes the S-S bond, making one sulfur atom susceptible to nucleophilic attack by the chloride ion (or equivalent), leading to the formation of two equivalents of this compound. The reaction is typically performed in an inert solvent, such as carbon tetrachloride or dichloromethane, to ensure a homogeneous reaction medium and to control the reaction rate.

Caption: Mechanism of diphenyl disulfide chlorinolysis.

-

Sulfuryl Chloride (SO₂Cl₂): A liquid at room temperature, it is significantly easier and safer to measure and dispense accurately than chlorine gas. The reaction produces gaseous byproducts (SO₂) which can be easily removed. It is the reagent of choice for most lab-scale preparations.

-

Chlorine (Cl₂): A toxic, corrosive gas that requires specialized handling equipment (e.g., a gas lecture bottle and flowmeter). While effective, its use is generally reserved for industrial-scale synthesis where gas handling infrastructure is in place.

CAUTION: This procedure must be performed in a certified chemical fume hood.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen/argon inlet).

-

Reagent Charging: The flask is charged with diphenyl disulfide (1.0 eq) and a dry, inert solvent (e.g., CCl₄ or CH₂Cl₂). The mixture is stirred to achieve dissolution or a fine suspension.

-

Chlorinating Agent Addition: Sulfuryl chloride (SO₂Cl₂, 1.0-1.05 eq) is dissolved in a small amount of the same inert solvent and charged into the dropping funnel. It is then added dropwise to the stirred disulfide solution over 30-60 minutes.

-

Causality Insight: A slow, controlled addition is critical to manage the exothermicity of the reaction and prevent the formation of side products. A slight excess of the disulfide can be used to ensure all sulfuryl chloride is consumed.[1]

-

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the solid diphenyl disulfide and a color change to a deep red or orange. The reaction is typically stirred at room temperature for 1-2 hours after the addition is complete.

-

Workup and Isolation: Upon completion, the solvent is carefully removed under reduced pressure (rotary evaporation).

-

Trustworthiness Note: It is crucial to avoid excessive heat during solvent removal, as this compound can decompose.

-

-

Purification: The crude red oil is purified by vacuum distillation to yield pure this compound as a mobile, red liquid. The product should be collected and stored under an inert atmosphere.

Caption: Workflow for PhSCl synthesis from diphenyl disulfide.

Synthesis via Oxidative Chlorination of Thiophenol

An alternative route involves the direct chlorination of thiophenol. While viable, this method is often less preferred in a research setting due to the high volatility and potent, unpleasant odor of thiophenol.

This reaction proceeds via the direct electrophilic chlorination of the sulfur atom in the S-H bond of thiophenol. The mechanism is straightforward, with the chlorinating agent delivering a Cl⁺ equivalent to the sulfur, followed by the loss of a proton and chloride to yield the product and HCl.

The primary challenge is preventing over-oxidation. The product, this compound, can be further oxidized by the chlorinating agent to form benzenesulfinyl chloride (PhSOCl) and ultimately benzenesulfonyl chloride (PhSO₂Cl). Careful control of stoichiometry and temperature is essential to maximize the yield of the desired sulfenyl chloride.

Comparison of Primary Synthetic Routes

| Feature | Diphenyl Disulfide Route | Thiophenol Route |

| Precursor State | Solid, low volatility[1] | Liquid, high volatility, potent odor |

| Handling | Easier and safer | Requires greater care due to odor/volatility |

| Stoichiometry | Simple to control | More difficult due to volatility |

| Key Challenge | Ensuring complete reaction | Preventing over-oxidation |

| Byproducts | SO₂ (if using SO₂Cl₂) | HCl |

| Overall Yield | Generally high[1] | Can be high, but sensitive to conditions |

Conclusion: A Tool for the Modern Chemist

This compound remains a cornerstone reagent for the introduction of the phenylthio moiety in organic synthesis. Understanding the mechanistic underpinnings of its preparation, primarily from the chlorinolysis of diphenyl disulfide, is crucial for its effective use. The preference for diphenyl disulfide over thiophenol is rooted in practical considerations of handling, safety, and stoichiometric control. By following robust, well-reasoned protocols and adhering to strict safety measures, researchers can reliably access this powerful synthetic tool, enabling the continued development of novel pharmaceuticals and advanced materials.

References

-

New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds . Taylor & Francis Online. Available at: [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie . Loba Chemie. Available at: [Link]

-

Benzenesulfonyl chloride - Wikipedia . Wikipedia. Available at: [Link]

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand . National Institutes of Health (NIH). Available at: [Link]

-

thiophenol - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

o-nitrothis compound - Optional[FTIR] - Spectrum - SpectraBase . SpectraBase. Available at: [Link]

-

New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechani... - Ingenta Connect . Ingenta Connect. Available at: [Link]

-

Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem . PubChem. Available at: [Link]

-

Green Chemistry - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

- US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents. Google Patents.

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH . National Institutes of Health (NIH). Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Wiley Online Library. Available at: [Link]

- CN109776360A - A kind of clean thiophenols new synthetic method - Google Patents. Google Patents.

-

Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase . SpectraBase. Available at: [Link]

-

Benzenesulfonyl chloride - Optional[1H NMR] - Spectrum - SpectraBase . SpectraBase. Available at: [Link]

- CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents. Google Patents.

- JP2002241361A - Method for producing diphenyl disulfide derivative - Google Patents. Google Patents.

-

Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan) - PrepChem.com . PrepChem.com. Available at: [Link]

-

Synthesis of benzene sulphonyl chloride - PrepChem.com . PrepChem.com. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors . Columbia University. Available at: [Link]

-

STUDIES ON ORGANOPHOSPHORUS COMPOUNDS. PART 52. THE REACTION OF this compound WITH 2,4-BIS (4-METHOXYPHENYL)-1,3,2,4-DITHIADIPHOSPHETANE 2,4-DISULFIDE - ResearchGate . ResearchGate. Available at: [Link]

-

A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides - NIH . National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. lobachemie.com [lobachemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to Benzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide provides an in-depth exploration of benzenesulfonyl chloride, a pivotal reagent in organic synthesis. It is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical insights. We will delve into its core properties, synthesis, reactivity, and critical applications, with a special focus on the causality behind experimental choices and protocols.

A crucial point of clarification: The topic specified was "benzenesulfenyl chloride." However, based on the common applications in drug development, particularly the synthesis of sulfonamides, it is highly probable that the intended subject is the more widely utilized benzenesulfonyl chloride . This guide will focus on benzenesulfonyl chloride (C₆H₅SO₂Cl) and will also provide a comparative overview of this compound (C₆H₅SCl) to elucidate the distinctions.

Core Concepts: Benzenesulfonyl Chloride at a Glance

Benzenesulfonyl chloride, an organosulfur compound, is a cornerstone reagent in organic chemistry.[1] Its significance stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making it a versatile precursor for a vast array of organic molecules.[2][3]

Its primary utility lies in its ability to introduce the benzenesulfonyl ("besyl") group into molecules, a functionality that is integral to many pharmaceuticals, agrochemicals, and dyes.[5][8][9]

Benzenesulfonyl Chloride vs. This compound: A Critical Distinction

It is imperative to distinguish benzenesulfonyl chloride from its thio-analog, this compound.

| Feature | Benzenesulfonyl Chloride | This compound |

| CAS Number | 98-09-9[1][4] | 931-59-9[10] |

| Molecular Formula | C₆H₅SO₂Cl[1][4] | C₆H₅SCl[10] |

| Structure | Benzene ring attached to a -SO₂Cl group | Benzene ring attached to a -SCl group |

| Key Reactivity | Forms sulfonamides and sulfonate esters[1][2] | Undergoes electrophilic addition to alkenes/alkynes[11] |

| Primary Use | Synthesis of sulfa drugs, protecting group chemistry[8][9] | Synthesis of thioethers and disulfides[11] |

This guide will now proceed with a detailed examination of benzenesulfonyl chloride.

Physicochemical and Spectroscopic Properties

Benzenesulfonyl chloride is a colorless to pale yellow, viscous liquid with a pungent odor.[2][3][12] Its physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 176.62 g/mol | [1][4][13] |

| Melting Point | 13–15 °C (55–59 °F) | [1][12] |

| Boiling Point | 251–252 °C (decomposes) | [12][13] |

| Density | 1.384 g/mL at 25 °C | [1][12] |

| Refractive Index (n²⁰/D) | 1.551 | [12] |

| Solubility | Insoluble in water; soluble in ether, alcohol, and dichloromethane. | [2][4] |

| Vapor Pressure | 0.04 mmHg at 20 °C |

Spectroscopic data is crucial for the identification and purity assessment of benzenesulfonyl chloride. Key spectral features are available in various databases.[4][14][15][16][17]

Synthesis of Benzenesulfonyl Chloride

The industrial and laboratory-scale synthesis of benzenesulfonyl chloride is predominantly achieved through the electrophilic aromatic substitution of benzene.

Chlorosulfonation of Benzene

The most common method involves the reaction of benzene with chlorosulfonic acid.[1]

Reaction: C₆H₆ + 2 HSO₃Cl → C₆H₅SO₂Cl + HCl + H₂SO₄

This process involves the sulfonation of benzene as an initial step to form benzenesulfonic acid, which is then chlorinated.[1][18] An excess of chlorosulfonic acid is used to drive the reaction to completion and minimize the formation of diphenyl sulfone, a common byproduct.[19]

Alternative Synthetic Routes

Other methods, though less common, include:

-

Reacting benzenesulfonate salts with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[1][18][19]

-

The action of sulfuryl chloride (SO₂Cl₂) on benzene in the presence of a Lewis acid catalyst like aluminum chloride.[19]

The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials. Post-synthesis, purification is typically achieved by distillation under reduced pressure.[18][19]

Reactivity and Mechanistic Pathways

The reactivity of benzenesulfonyl chloride is dominated by the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack.

Synthesis of Sulfonamides (Hinsberg Reaction)

Benzenesulfonyl chloride reacts readily with primary and secondary amines to form sulfonamides.[1][20] This reaction is the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[20]

-

Primary Amines : Form a sulfonamide that is soluble in aqueous base due to the acidic proton on the nitrogen.

-

Secondary Amines : Form a sulfonamide that is insoluble in aqueous base as it lacks an acidic proton.

-

Tertiary Amines : Do not react under these conditions.[20]

The formation of the sulfonamide functional group is a cornerstone of medicinal chemistry, as this moiety is present in a wide range of antibacterial "sulfa" drugs.[8][9][21]

Caption: Mechanism of Sulfonamide Formation.

Synthesis of Sulfonate Esters

In a similar fashion, benzenesulfonyl chloride reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to yield sulfonate esters.[2][20] This reaction is pivotal for converting alcohols into good leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions.[2]

Caption: Sulfonate Ester Synthesis Workflow.

Applications in Drug Development and Industry

The versatility of benzenesulfonyl chloride makes it an indispensable tool in several scientific and industrial domains.

-

Pharmaceuticals : It is a key intermediate in the synthesis of a wide range of drugs, most notably the sulfonamide class of antibiotics (sulfa drugs).[5][8][9] The benzenesulfonyl group can be found in various other therapeutic agents, where it influences properties like solubility, bioavailability, and target binding.

-

Agrochemicals : Used in the synthesis of herbicides and pesticides.[5][9]

-

Dyes and Pigments : Employed in the manufacturing of certain azo dyes and reactive dyes for textiles.[2][9]

-

Polymer Chemistry : Acts as a coupling agent in the preparation of specialized polymers.[5]

Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide

This protocol provides a representative procedure for the synthesis of a sulfonamide from aniline and benzenesulfonyl chloride.

Materials:

-

Aniline

-

Benzenesulfonyl chloride

-

10% Aqueous sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a flask, dissolve aniline in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add benzenesulfonyl chloride to the cooled solution while stirring.

-

Simultaneously, add 10% aqueous sodium hydroxide solution dropwise to neutralize the HCl formed during the reaction.

-

After the addition is complete, continue stirring for 30 minutes at room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude N-phenylbenzenesulfonamide.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Causality: The use of a base (NaOH) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Safety and Handling

Benzenesulfonyl chloride is a corrosive and toxic compound that requires careful handling.[2][4]

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[22][23] Work in a well-ventilated fume hood.

-

Storage : Store in a cool, dry place away from moisture, as it reacts with water to release corrosive hydrochloric acid and benzenesulfonic acid.[12][22] It is incompatible with strong bases, oxidizing agents, dimethyl sulfoxide, and methyl formamide.[12][22][24]

-

First Aid :

-

Skin Contact : Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[22][25]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 30 minutes and seek urgent medical attention.[22][25]

-

Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[22][25]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk and get immediate medical aid.[22]

-

A Note on this compound (CAS 931-59-9)

As mentioned, this compound (C₆H₅SCl) is a distinct reagent.[10] Its primary role in synthesis is as an electrophilic sulfur source for the creation of carbon-sulfur bonds.[11] Key reactions include:

-

Electrophilic Addition : It readily adds across alkenes and alkynes to form β-chloro thioethers.[11]

-

Reaction with Nucleophiles : It reacts with various nucleophiles like enolates, amines, and thiols to produce α-phenylthio carbonyl compounds, sulfenamides, and disulfides, respectively.[11]

While a valuable reagent, its applications are generally more specialized in synthetic methodology compared to the broad utility of benzenesulfonyl chloride in applied fields like pharmaceuticals.

References

- CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE.

- Chempedia. (2024, October 8).

- PubChem. (n.d.). Benzenesulfonyl chloride.

- Chem-Impex. (n.d.). Benzenesulfonyl chloride.

- ChemicalBook. (2025, September 25). Benzenesulfonyl chloride.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- Sigma-Aldrich. (n.d.). Benzenesulfonyl chloride 99%.

- PubChem. (n.d.). This compound.

- Benchchem. (n.d.). This compound.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- Nuomeng Chemical. (2025, December 26). How is Benzene Sulfonyl Chloride synthesized?.

- PrepChem.com. (n.d.). Synthesis of benzene sulphonyl chloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%.

- ECHEMI. (n.d.).

- Autech Industry. (n.d.). Applications of Benzenesulfonyl Chloride in Pharmaceuticals and Agrochemicals.

- Nuomeng Chemical. (2025, October 31). What are the reaction mechanisms of Benzene Sulfonyl Chloride?.

- EMCO Chemicals. (n.d.). Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Benzenesulfonyl Chloride | 98-09-9.

- TCI Chemicals. (2025, January 15).

- Santa Cruz Biotechnology. (n.d.). Benzenesulfonyl chloride.

- Sigma-Aldrich. (2025, November 6).

- ChemicalBook. (n.d.). Benzenesulfonyl chloride(98-09-9).

- NIST. (n.d.). Benzenesulfonyl chloride.

- CymitQuimica. (n.d.). CAS 98-09-9: Benzenesulfonyl chloride.

- Google Patents. (n.d.). CN105753751A - High-purity benzene sulfonyl chloride synthetic method.

- ChemicalBook. (n.d.). Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum.

- SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 3. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Benzenesulfonyl chloride [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier [emcochemicals.com]

- 10. This compound | C6H5ClS | CID 11008040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. How is Benzene Sulfonyl Chloride synthesized? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 19. orgsyn.org [orgsyn.org]

- 20. What are the reaction mechanisms of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 21. researchgate.net [researchgate.net]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. echemi.com [echemi.com]

- 24. 98-09-9 CAS MSDS (Benzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 25. tcichemicals.com [tcichemicals.com]

benzenesulfenyl chloride electrophilicity and reactivity

An In-Depth Technical Guide to the Electrophilicity and Reactivity of Benzenesulfenyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This compound (PhSCl) is a highly reactive and versatile organosulfur reagent renowned for its potent electrophilicity. Characterized by a polarized sulfur-chlorine bond, it serves as a powerful tool for introducing the phenylthio moiety into a wide array of organic molecules. Its reactions are fundamental to modern organic synthesis, particularly in the formation of carbon-sulfur and heteroatom-sulfur bonds. This guide provides a comprehensive exploration of the core principles governing the reactivity of this compound, including its synthesis, physical properties, and key mechanistic pathways. Emphasis is placed on its cornerstone reaction—the electrophilic addition to unsaturated systems via bridged thiiranium ion intermediates—as well as its utility in reactions with carbon and heteroatom nucleophiles. This document is intended to serve as a technical resource, offering field-proven insights and detailed protocols to enable its effective and safe application in research and development.

Introduction to this compound

This compound is an organosulfur compound that has been a staple in organic synthesis for decades. Its significance lies in its ability to act as a robust electrophilic sulfur source, enabling the formation of thioethers, sulfenamides, and sulfenate esters, which are pivotal structural motifs in numerous biologically active molecules and functional materials.[1]

Molecular Structure and Physicochemical Properties

The reactivity of this compound stems directly from its structure: a phenyl group attached to a sulfur atom, which is in turn bonded to an electronegative chlorine atom. This arrangement renders the sulfur atom highly electron-deficient and susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| CAS Number | 931-59-9 | [2][3] |

| Molecular Formula | C₆H₅ClS | [2][3] |

| Molecular Weight | 144.62 g/mol | [2] |

| Appearance | Dark red to brown/reddish-brown liquid | [3][4] |

| Boiling Point | 73-75 °C @ 1.2 kPa (9 mmHg) | [3] |

| Density | ~1.25 g/mL | [5] |

| Solubility | Soluble in pentane, benzene, acetone, CHCl₃, CH₂Cl₂, CCl₄. Insoluble in water. | [3][4] |

Synthesis and Stability

This compound is typically prepared by the chlorination of thiophenol or diphenyl disulfide. A common laboratory-scale preparation involves the reaction of thiophenol with sulfuryl chloride in the presence of triethylamine.[6] While it can be stored for extended periods under an inert atmosphere in a refrigerator, there are reports of spontaneous explosions.[3] It is extremely hygroscopic and must be protected from moisture.[3][4] Causality: The compound's instability is due to the lability of the S-Cl bond, which can readily undergo hydrolysis or decomposition. For this reason, and to ensure maximum reactivity, it is often recommended that this compound be freshly prepared as needed for a reaction.[1][3]

Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7] It is corrosive and moisture-sensitive.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[7]

-

Handling: Keep away from moisture. Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid inhalation of vapors.[4][7]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place, preferably under a nitrogen atmosphere.[3][7]

The Electrophilic Nature of this compound

The primary driver of this compound's reactivity is its pronounced electrophilicity centered on the sulfur atom.[1] The electronegative chlorine atom withdraws electron density from the sulfur, creating a significant partial positive charge (δ+). This makes the sulfur atom an attractive target for a wide range of electron-rich species (nucleophiles). The S-Cl bond is relatively weak and readily cleaved upon nucleophilic attack, making the phenylthio (PhS-) group transfer highly efficient.

Key Reaction Classes and Mechanisms

The utility of this compound is best understood through its characteristic reactions, which are governed by predictable and well-studied mechanistic pathways.

Electrophilic Addition to Alkenes and Alkynes

The addition of this compound across carbon-carbon double and triple bonds is its most iconic reaction, providing a direct route to vicinal (1,2-) functionalized products.

The reaction proceeds via a two-step mechanism. In the first, rate-determining step, the π-electrons of the alkene attack the electrophilic sulfur atom, displacing the chloride ion. This does not typically form a simple open-chain carbocation. Instead, a lone pair on the sulfur atom immediately attacks the adjacent carbon, forming a cyclic, three-membered intermediate known as a thiiranium ion (or episulfonium ion).[8]

Causality: The formation of this bridged intermediate is crucial as it dictates the stereochemical outcome of the reaction. In the second step, the chloride ion (or another nucleophile present) attacks one of the carbon atoms of the thiiranium ion ring from the face opposite the C-S bonds. This backside attack results in a net anti-addition across the original double bond.

Caption: Mechanism of anti-addition via a bridged thiiranium ion.

-

Stereoselectivity: As explained above, the reaction is stereospecifically anti. An E-alkene will yield the threo-diastereomer, while a Z-alkene will yield the erythro-diastereomer.

-

Regioselectivity: For unsymmetrical alkenes, the reaction generally follows Markovnikov's rule , where the nucleophile (chloride) adds to the more substituted carbon. This is because the more substituted carbon can better stabilize the partial positive charge in the transition state of the ring-opening step. However, exceptions leading to anti-Markovnikov products can occur, particularly when reversible formation of the thiiranium ion allows for thermodynamic control.[8]

Reactions with Carbon Nucleophiles: α-Sulfenylation

This compound is widely used to introduce a phenylthio group at the α-position of carbonyl compounds. This is a powerful transformation, as the resulting α-phenylthio ketone or ester can be further manipulated, for example, by oxidation to a sulfoxide followed by thermal elimination to generate an α,β-unsaturated carbonyl compound.

The reaction proceeds by first converting the carbonyl compound into its corresponding enolate or enol ether. This nucleophilic species then readily attacks the electrophilic sulfur of this compound to forge the new C-S bond.

Caption: Workflow for the α-sulfenylation of a ketone via its enolate.

Reactions with Heteroatom Nucleophiles

This compound reacts efficiently with a variety of heteroatom nucleophiles, providing direct access to important classes of sulfur-containing compounds.[1]

| Nucleophile (Nu-H) | Product | Product Class |

| Primary/Secondary Amine (R₂NH) | Ph-S-NR₂ | Sulfenamide |

| Alcohol (ROH) | Ph-S-OR | Sulfenate Ester |

| Thiol (RSH) | Ph-S-SR | Disulfide |

These reactions are typically rapid and proceed via a straightforward nucleophilic substitution mechanism where the heteroatom attacks the sulfur, displacing the chloride ion.

Experimental Protocol: Synthesis of 3-Heptyl benzenesulfenate

This protocol, adapted from a procedure in Organic Syntheses, details the reaction of this compound with an alcohol, a classic example of its reaction with a heteroatom nucleophile.[6] This self-validating system includes reaction setup, execution, workup, and purification, demonstrating the practical application of the principles discussed.

Objective: To synthesize 3-heptyl benzenesulfenate via the reaction of 3-heptanol with this compound.

Materials:

-

3-Heptanol (10.0 g, 86.1 mmol)

-

This compound (13.7 g, 94.7 mmol)

-

Triethylamine (freshly distilled, 30 mL, 215 mmol)

-

Anhydrous Methylene Chloride (CH₂Cl₂) (620 mL total)

-

1.5 M Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

1-L three-necked, round-bottomed flask

-

50-mL pressure-equalizing addition funnel

-

Magnetic stir bar and stir plate

-

Internal thermometer

-

Argon or Nitrogen gas inlet and drying tube

-

Acetone/dry ice bath

-

Rotary evaporator

Step-by-Step Methodology:

-

Setup: Charge the 1-L flask with 3-heptanol (10.0 g), anhydrous methylene chloride (420 mL), and triethylamine (30 mL). Equip the flask with the stirrer, thermometer, addition funnel (with Ar inlet), and drying tube.

-

Inert Atmosphere: Flush the entire apparatus with argon.

-

Cooling: Cool the stirred solution in the acetone/dry ice bath to an internal temperature of -72 °C. Causality: This low temperature is crucial to control the exothermic reaction and prevent side reactions, ensuring the selective formation of the desired sulfenate ester.

-

Addition of Reagent: Add this compound (13.7 g) dropwise via the addition funnel over a period of 20 minutes, maintaining efficient stirring and keeping the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -72 °C for an additional 45 minutes.

-

Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature. Protect the flask from light (e.g., by wrapping with aluminum foil) during this time.

-

Workup - Quenching and Washing:

-

Dilute the resulting mixture with 200 mL of methylene chloride.

-

Transfer the solution to a separatory funnel and wash successively with:

-

200 mL of deionized water

-

200 mL of 1.5 M HCl (to remove excess triethylamine as its salt)

-

200 mL of deionized water

-

200 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid)

-

200 mL of deionized water

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the residual oil by vacuum distillation (bp 131-132 °C, 3 mmHg) to yield the product, 3-heptyl benzenesulfenate, as a green-yellow oil.

Applications in Drug Development and Complex Synthesis

The ability to strategically install a phenylthio group is of immense value in medicinal chemistry and the total synthesis of natural products.

-

Synthetic Intermediates: As previously noted, α-phenylthio carbonyl compounds are versatile intermediates that can be converted into α,β-unsaturated systems, which are common structural features in pharmaceuticals.[1]

-

Bioisosteric Replacement: Sulfur-containing functional groups can serve as bioisosteres for other groups in drug candidates, modulating properties like lipophilicity, metabolic stability, and target binding affinity.

-

Direct Incorporation: The phenylthio group itself is present in various biologically active molecules, and this compound provides a direct method for its introduction.[4]

Conclusion

This compound is an indispensable reagent for the modern synthetic chemist. Its high electrophilicity, coupled with the predictable and stereospecific nature of its addition reactions, makes it a reliable tool for the construction of complex molecules. A thorough understanding of its reactivity, particularly the role of the thiiranium ion intermediate, and adherence to strict safety and handling protocols are paramount for leveraging its full synthetic potential. As new catalytic and asymmetric methods continue to be developed, the applications of this compound in creating novel chemical entities for the pharmaceutical and materials science industries are set to expand even further.

References

-

Modena, G., & Tonellato, U. (1971). Formation and reactivity of thiirenium ions. Journal of the Chemical Society B: Physical Organic, 374-380. [Link]

-

LookChem. (n.d.). Cas 931-59-9, Phenylsulfenylchloride. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

- This citation was intentionally omitted as it pertained to the incorrect compound.

- This citation was intentionally omitted as it pertained to the incorrect compound.

-

Petrovic, G., Saicic, R. N., & Cekovic, Z. (2005). Phenylsulfenylation of nonactivated δ-carbon atom by photolysis of alkyl benzenesulfenates: Preparation of 2-phenylthio-5-heptanol. Organic Syntheses, 81, 244. [Link]

- This citation was intentionally omitted as it pertained to the incorrect compound.

- This citation was intentionally omitted as it pertained to the incorrect compound.

- This citation was intentionally omitted as it pertained to the incorrect compound.

-

Colins, C. C., Cronin, M. F., Moynihan, H. A., & McCarthy, D. G. (1997). Cyclisations of this compound adducts with conjugated silyloxyenones: a new stereoselective reaction in the synthesis of 4,5-dihydrofuran-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1267-1270. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C6H5ClS | CID 11008040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylsulfenylchloride | 931-59-9 [chemicalbook.com]

- 4. CAS 931-59-9: this compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cyclisations of this compound adducts with conjugated silyloxyenones: a new stereoselective reaction in the synthesis of 4,5-dihydrofuran-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Benzenesulfenyl Chloride (C₆H₅SCl): A Guide to Stability, Storage, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzenesulfenyl chloride is a potent and highly valuable electrophilic sulfur reagent in modern organic synthesis. Its ability to readily introduce a phenylthio moiety makes it indispensable for constructing complex sulfur-containing molecules, functionalizing alkenes and alkynes, and synthesizing key intermediates for pharmaceuticals and functional materials.[1] However, its utility is intrinsically linked to a significant challenge: its inherent instability.

This guide provides an in-depth, field-proven perspective on the nature of this compound's instability, offering robust protocols for its storage and handling. For many applications, we will demonstrate why circumventing storage altogether via in situ generation represents the most reliable strategy for preserving its reactivity and ensuring experimental success.

The Core Challenge: Inherent Reactivity and Instability

This compound's high reactivity, the very source of its synthetic power, is also the root of its instability. The molecule features a polarized sulfur-chlorine bond, rendering the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is not limited to intended substrates; ambient moisture, alcohols, amines, and other common laboratory substances can readily react, leading to rapid degradation.

The compound is frequently described as an unstable and moisture-sensitive red liquid.[1] This sensitivity necessitates specialized handling and storage protocols to prevent decomposition, which can compromise experimental outcomes through reduced reagent potency and the introduction of impurities.

| Property | Value | Source |

| Chemical Formula | C₆H₅SCl | N/A |

| Appearance | Red Liquid | [1] |

| Key Characteristic | Potent Electrophilic Sulfur Reagent | [1] |

| Primary Hazard | Unstable, Moisture-Sensitive | [1] |

| Common Precursors | Diphenyl disulfide, Thiophenol | [1] |

Decomposition Pathways: The Threat of Moisture

The primary antagonist to this compound's stability is water. Exposure to even trace amounts of moisture can initiate a cascade of decomposition reactions. While the precise mechanism can be complex, it is understood to proceed via hydrolysis and subsequent disproportionation, yielding a mixture of products.

The initial hydrolysis likely forms the transient benzenesulfenate (-SOH) intermediate and hydrochloric acid. This unstable intermediate can then undergo further reactions and disproportionation to yield more stable sulfur species like thiophenol and benzenesulfinic acid. Understanding this pathway underscores the absolute necessity of maintaining anhydrous conditions.

Caption: Proposed decomposition pathway of this compound in the presence of water.

Field-Proven Protocol for Short-Term Storage

While in situ generation is superior, short-term storage of isolated this compound is feasible if stringent protocols are followed. The core principles are the exclusion of moisture and storage at reduced temperatures to slow the rate of decomposition. One report indicates stability for several months under these optimal conditions.[1]

Step-by-Step Storage Methodology

-

Select an Appropriate Container: Use a clean, oven-dried glass vial or bottle equipped with a PTFE (Teflon)-lined septum cap or a ground-glass stopper secured with a clip. The container material must be inert to the corrosive reagent.

-

Ensure Anhydrous Reagent: If the reagent has been synthesized, ensure it is rigorously dried before storage. If purchased, accept it into a dry environment immediately.

-

Purge with Inert Gas: Before sealing, thoroughly flush the container's headspace with a dry, inert gas such as nitrogen or argon. This displaces ambient air and, more importantly, moisture.

-

Seal Tightly: Secure the cap or stopper immediately after purging. For added protection against moisture ingress, wrap the seal with Parafilm®.

-

Refrigerate Promptly: Store the sealed container in a refrigerator at approximately 4°C.[1] The cold temperature significantly reduces the kinetic rate of decomposition reactions.

-

Label Correctly: The label must clearly identify the contents, the date of storage, and include prominent warnings: "Moisture-Sensitive," "Corrosive," and "Store Cold & Under Inert Atmosphere."

Caption: Workflow for the proper storage of this compound.

The Superior Alternative: In Situ Generation

For sensitive applications requiring maximum reactivity and purity, the in situ generation of this compound is the unequivocally superior strategy.[1] This approach circumvents all challenges of stability and storage by preparing the reagent directly within the reaction vessel for immediate consumption. This ensures that the freshly generated, highly reactive species is used before it has any opportunity to decompose.

Protocol Example: Generation from Diphenyl Disulfide

A common and effective laboratory method involves the chlorinolysis of diphenyl disulfide using sulfuryl chloride (SO₂Cl₂).[1] Diphenyl disulfide is a stable, solid precursor that is easier to handle than the alternative, thiophenol.[1]

-

Apparatus Setup: Assemble an oven-dried, multi-neck flask equipped with a magnetic stirrer, an inert gas inlet (N₂ or Ar), and a dropping funnel or syringe pump for additions.

-

Charge Precursors: Charge the flask with diphenyl disulfide (1 equivalent) and a suitable anhydrous, inert solvent (e.g., acetonitrile, dichloromethane).

-

Initiate Reaction: While stirring under a positive pressure of inert gas, add sulfuryl chloride (SO₂Cl₂) (2 equivalents) dropwise to the solution. The reaction is typically performed at room temperature.

-

Monitor Conversion: The reaction progress can be monitored by TLC or other appropriate analytical methods to ensure the complete consumption of the diphenyl disulfide. The quantitative conversion is critical.[1]

-

Immediate Use: Once the reaction is complete, the resulting red solution of this compound is not isolated. The intended substrate is then added directly to the flask to proceed with the desired synthetic transformation.

Caption: Workflow for the in situ generation and use of this compound.

Safety and Handling Protocol

This compound is a corrosive and reactive chemical that demands strict adherence to safety protocols.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a full-face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use.

-

Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.

-

-

Spill Management:

-

In case of a spill, evacuate the area.

-

Absorb small spills with an inert, dry material such as vermiculite, sand, or diatomaceous earth. Do NOT use water or combustible materials.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Ensure the area is well-ventilated after cleanup.

-

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Conclusion

The successful use of this compound hinges on a deep respect for its inherent instability. While short-term storage under refrigerated, anhydrous, and inert conditions is possible, the most robust and scientifically sound approach is in situ generation. This strategy eliminates the risks associated with decomposition, ensuring that the reagent's full synthetic potential is delivered to the reaction, thereby maximizing yield, purity, and experimental reproducibility. Adherence to these protocols will empower researchers to harness the power of this reagent safely and effectively.

References

Sources

Introduction to Benzenesulfenyl Chloride: A Profile in Reactivity

An In-depth Technical Guide to the Reaction of Benzenesulfenyl Chloride with Water

Abstract: this compound (PhSCl) is a potent electrophilic sulfur-transfer agent utilized in a myriad of organic transformations. Its high reactivity, however, extends to common protic nucleophiles, including water. This guide provides an in-depth technical examination of the hydrolysis of this compound. We will dissect the multi-step reaction mechanism, which proceeds through a highly unstable benzenesulfenic acid intermediate, and detail the subsequent disproportionation reactions that lead to the ultimate, more stable products: phenyl benzenethiosulfinate and diphenyl disulfide. This document is intended for researchers, scientists, and drug development professionals who handle sulfenyl chlorides and require a deep understanding of their stability and reaction pathways in aqueous or moist environments.

This compound is an organosulfur compound characterized by a sulfur atom in the +2 oxidation state bonded to a phenyl group and a chlorine atom. The significant electronegativity difference between sulfur and chlorine renders the S-Cl bond highly polarized, making the sulfur atom exceptionally electrophilic. This inherent reactivity is the cornerstone of its utility in organic synthesis, where it serves as a source of the "PhS+" synthon.[1]

Key applications leveraging this electrophilicity include:

-

Sulfenylation of Alkenes and Alkynes: The addition of the phenylthio group across carbon-carbon multiple bonds.[1]

-

Reactions with Enolates: Formation of α-phenylthio carbonyl compounds, which are valuable synthetic intermediates.[1]

-

Substitution with Heteroatom Nucleophiles: Reaction with amines, alcohols, and thiols to generate sulfenamides, sulfenate esters, and disulfides, respectively.[1]

However, this potent electrophilicity also makes this compound highly susceptible to hydrolysis, a reaction that is often an undesired side pathway but is critical to understand for proper handling, storage, and reaction quenching.

The Hydrolysis of this compound: A Mechanistic Deep Dive

The reaction of this compound with water is not a simple, single-step transformation. It involves the formation of a transient intermediate whose subsequent chemistry dictates the final product distribution. The overall process can be understood as a sequence of nucleophilic substitution followed by disproportionation.

The Initial Hydrolysis Step: Formation of a Transient Intermediate

The reaction initiates with a classic nucleophilic attack by water on the electrophilic sulfur atom of this compound. This proceeds via a probable S_N2-type mechanism, displacing the chloride ion and generating benzenesulfenic acid (PhSOH) and hydrochloric acid.

PhSCl + H₂O → [PhSOH] + HCl

Benzenesulfenic acid is a highly unstable species. To date, no simple, unsubstituted arenesulfenic acid has been isolated in its free form. Its transient nature means it rapidly undergoes further reactions in the medium in which it is generated.

The Fate of Benzenesulfenic Acid: The Key to the Final Products

The core of the hydrolysis pathway is the chemistry of the benzenesulfenic acid intermediate. Lacking stabilizing steric bulk or electronic features, it readily undergoes self-condensation. Two molecules of benzenesulfenic acid react in a disproportionation event to yield one molecule of phenyl benzenethiosulfinate and one molecule of water.

2 [PhSOH] → PhS(O)SPh + H₂O

Phenyl benzenethiosulfinate is a significantly more stable compound and is often the primary isolable product from the careful hydrolysis of this compound.

Secondary Pathways and Final Products

While phenyl benzenethiosulfinate is a major product, the reaction cascade can continue, particularly under forcing conditions or over extended periods. The thiosulfinate itself can react with another equivalent of the sulfenic acid intermediate. This complex series of redox reactions ultimately leads to the formation of benzenesulfinic acid (PhSO₂H) and the highly stable diphenyl disulfide (PhSSPh).

PhS(O)SPh + [PhSOH] → PhSO₂H + PhSSPh

Therefore, the complete, albeit complex, picture of this compound hydrolysis involves the consumption of three equivalents of the sulfenic acid intermediate to produce one equivalent each of benzenesulfinic acid and diphenyl disulfide.

Overall Reaction: 3 PhSCl + 2 H₂O → PhSO₂H + PhSSPh + 3 HCl

The following diagram illustrates this multi-step mechanistic pathway.

Experimental Design: Protocol for Monitoring Hydrolysis

Directly performing and isolating products from the hydrolysis of this compound can be challenging due to the reaction's speed and the multiplicity of products. A more instructive approach for research purposes is to monitor the reaction's progress over time using a non-invasive analytical technique like Nuclear Magnetic Resonance (NMR) spectroscopy.

The following protocol describes a self-validating system for observing the hydrolysis in a controlled biphasic environment. The use of a deuterated organic solvent and D₂O allows for direct ¹H NMR analysis of the organic phase without interference from solvent signals.

Safety & Handling Precautions

This compound is a corrosive and moisture-sensitive reagent.[2] All manipulations must be conducted in a well-ventilated fume hood.[3] Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, is mandatory.[4] All glassware must be scrupulously dried before use to prevent premature decomposition of the starting material.

Experimental Workflow

The logical flow for this experiment is designed to ensure controlled initiation of the reaction and systematic data acquisition.

Step-by-Step Methodology

-

Preparation of Stock Solution: In the fume hood, accurately weigh ~14.5 mg (0.1 mmol) of this compound into a dry vial. Using a syringe, add 1.0 mL of deuterated chloroform (CDCl₃) to dissolve the solid, yielding a ~0.1 M solution.

-

NMR Tube Setup: Transfer ~0.7 mL of the PhSCl stock solution to a dry NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

-

Initial Spectrum (t=0): Acquire a baseline ¹H NMR spectrum of the starting material solution before the addition of water.

-

Reaction Initiation: Carefully add ~0.1 mL of deuterium oxide (D₂O) to the NMR tube. Cap the tube securely and vortex briefly (~5 seconds) to create a biphasic mixture and initiate the hydrolysis at the interface.

-

Time-Course Monitoring: Immediately place the NMR tube back in the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5-10 minutes for the first hour, then less frequently).

-

Data Analysis: Process the spectra. The disappearance of the this compound signal and the appearance of new signals corresponding to the products should be observed. Integrate the relevant aromatic signals relative to the TMS standard to quantify the conversion over time.

Data Presentation and Analysis

The progress of the reaction can be monitored by observing changes in the ¹H NMR spectrum. The key species have distinct signals in the aromatic region (typically 7.0-8.0 ppm).

Table 1: Key Compounds and Expected ¹H NMR Data

| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR Aromatic Signals (CDCl₃) |

| This compound | C₆H₅SCl | 144.62 | Multiplets, ~7.2-7.6 ppm |

| Phenyl Benzenethiosulfinate | C₁₂H₁₀OS₂ | 250.34 | Complex multiplets, ~7.2-7.8 ppm[5] |

| Diphenyl Disulfide | C₁₂H₁₀S₂ | 218.35 | Multiplets, ~7.2-7.5 ppm |

Note: The exact chemical shifts for the thiosulfinate and disulfide products will be complex due to the asymmetry and magnetic environment. The key diagnostic feature will be the appearance of new, distinct signal patterns in the aromatic region as the starting material is consumed.

Conclusion

The reaction of this compound with water is a facile but mechanistically complex process that underscores the compound's high electrophilicity and the inherent instability of the resulting benzenesulfenic acid intermediate. For the practicing chemist, this reactivity necessitates meticulous handling under anhydrous conditions to prevent unwanted decomposition. For the research scientist, understanding this pathway is crucial for designing quenching procedures, interpreting side products, and developing syntheses where water may be present. The ultimate formation of stable, isolable products like phenyl benzenethiosulfinate and diphenyl disulfide is a direct consequence of the transient nature of benzenesulfenic acid, making its chemistry a pivotal aspect of the broader reactivity of sulfenyl chlorides.

References

[6] NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of Benzenesulfonyl Chloride. [Online]. Available: [Link]

[7] King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114, 1743–1749. [Online]. Available: [Link]

[3] New Jersey Department of Health. (2000). HAZARD SUMMARY: BENZENE SULFONYL CHLORIDE. [Online]. Available: [Link]

[8] Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441-1450. [Online]. Available: [Link]

[9] Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). [Online]. Available: [Link]

[10] Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846–854. [Online]. Available: [Link]

[11] Wikipedia. (n.d.). Benzenesulfonic acid. [Online]. Available: [Link]

[12] PubChem. (n.d.). Benzenesulfonyl chloride. [Online]. Available: [Link]

[13] Wikipedia. (n.d.). Benzenesulfonyl chloride. [Online]. Available: [Link]

[14] Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl Chloride. Organic Syntheses, 1, 21. [Online]. Available: [Link]

[5] LookChem. (n.d.). Cas 1212-08-4,BENZENETHIOSULFONIC ACID S-PHENYL ESTER. [Online]. Available: [Link]

Sources

- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nj.gov [nj.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Cas 1212-08-4,BENZENETHIOSULFONIC ACID S-PHENYL ESTER | lookchem [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 12. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectral Properties of Benzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for benzenesulfenyl chloride (PhSCl), a highly reactive and valuable reagent in organic synthesis. Due to its inherent instability, this compound is often generated in situ for immediate use, making the acquisition and interpretation of its spectral data a nuanced yet critical task for reaction monitoring and characterization. This document collates and interprets available spectroscopic information to provide a practical reference for laboratory professionals.

Introduction: The Elusive Nature of this compound

This compound (C₆H₅SCl) is a potent electrophilic sulfur reagent widely employed in the formation of carbon-sulfur bonds, a key structural motif in many biologically active molecules and functional materials.[1] Its high reactivity, stemming from the polarized S-Cl bond, allows it to readily participate in reactions such as the sulfenylation of alkenes, alkynes, and enolates.[1]

However, this same reactivity contributes to its limited stability, making isolation challenging. The compound is sensitive to moisture and can readily disproportionate or react with other species present.[1] Consequently, direct spectral data for the isolated compound is scarce in public databases. The most reliable characterization is often achieved through in situ monitoring of its formation, typically from the chlorinolysis of diphenyl disulfide with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[1] Understanding the expected spectral signatures is therefore paramount for confirming its presence and purity in a reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into In Situ Formation

NMR spectroscopy is an indispensable tool for the real-time observation of this compound's formation and consumption. Due to its instability, NMR analysis is often performed at low temperatures (e.g., -40 °C) to obtain clear signals and prevent decomposition.[1]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The electron-withdrawing nature of the sulfenyl chloride group deshields the protons of the benzene ring.

Expected Chemical Shifts (CDCl₃):

-

7.20-7.60 ppm (m, 5H): This multiplet corresponds to the five protons of the phenyl group. The ortho, meta, and para protons will have slightly different chemical shifts, often resulting in a complex, overlapping pattern.